2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a small organic molecule with the chemical formula C₈H₇FO. It can be synthesized through various methods, including the epoxidation of 4-fluorostyrene using peracetic acid or other oxidizing agents [, ]. Its structure has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ].
As an epoxide, 2-(4-fluorophenyl)oxirane exhibits characteristic reactivity towards nucleophiles, readily undergoing ring-opening reactions to form various substituted derivatives. This property makes it a potentially useful intermediate in the synthesis of more complex molecules with diverse functionalities.
Studies have explored its potential applications in several research areas, including:
2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 138.14 g/mol. This compound features an epoxide functional group, which is characterized by a three-membered cyclic ether structure. The presence of a fluorine atom on the phenyl ring enhances its reactivity and biological activity, making it a subject of interest in various fields of research.
The biological activity of 2-(4-fluorophenyl)oxirane has been explored in various studies. It exhibits significant toxicity, particularly through dermal contact, where it is classified as fatal upon exposure . Additionally, it has been noted for its potential as a chiral resolution reagent, enabling the identification and quantification of diastereomeric products in pharmaceutical applications.
Several methods exist for synthesizing 2-(4-fluorophenyl)oxirane:
2-(4-Fluorophenyl)oxirane has several applications across different fields:
Research has focused on the interactions of 2-(4-fluorophenyl)oxirane with biological systems. Studies indicate that it can react with nucleophiles, leading to various biological effects. Its high reactivity raises concerns regarding its potential toxicity and environmental impact, necessitating careful handling and disposal practices .
Several compounds share structural similarities with 2-(4-fluorophenyl)oxirane. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(3-Fluorophenyl)oxirane | C8H7FO | Different fluorine substitution position |
2-(2-Fluorophenyl)oxirane | C8H7FO | Similar structure but different regioisomer |
Styrene Oxide | C8H8O | Lacks fluorine; serves as a base comparison |
Uniqueness: The presence of fluorine at the para position on the phenyl ring significantly alters its chemical reactivity compared to non-fluorinated analogs. This feature enhances its utility in asymmetric synthesis and biological applications.
The classical approaches to synthesizing 2-(4-fluorophenyl)oxirane involve several established methodologies that have been refined over decades of research. These traditional routes typically utilize stoichiometric oxidants and specific reaction conditions to achieve the desired epoxidation.
One common approach involves the epoxidation of 4-fluorostyrene using oxidizing agents. This method requires an alkene precursor (4-fluorostyrene), a suitable base, and an oxidizing agent to facilitate oxygen transfer to the carbon-carbon double bond. The reaction proceeds through a concerted mechanism where the oxygen is delivered to the alkene in a stereospecific manner, resulting in retention of the alkene geometry in the epoxide product.
A more specialized synthetic route employs the Corey-Chaykovsky reaction, which has been adapted for the preparation of various epoxides including 2-(4-fluorophenyl)oxirane. According to patent CN102491959B, this process involves converting dimethyl sulfoxide (DMSO) and dimethyl sulfate to a DMSO-Me₂SO₄ sulfonium salt, which subsequently reacts with carbonyl compounds under basic conditions. The detailed procedure includes:
This process has been reported to yield pale yellow oily liquid with product content of 97.3% and a yield of 96.0%.
For chalcone-based routes to epoxides, research has demonstrated that reaction time significantly impacts yield. When water is used as a solvent, a reaction time of twenty hours was found to produce optimal epoxide formation. Shorter times (less than four hours) resulted in insufficient conversion, while extended periods (beyond forty-eight hours) led to degradation through subsequent reactions of the epoxide product.
Table 1: Effect of Reaction Time on Epoxide Formation in Water
Reaction Time | Observation |
---|---|
< 4 hours | Virtually no epoxide formation |
20 hours | Optimal epoxide yield |
> 48 hours | Decreased yield due to secondary reactions |
Catalytic approaches to synthesizing 2-(4-fluorophenyl)oxirane represent significant advancements in epoxidation chemistry, offering enhanced efficiency, selectivity, and environmental benefits compared to traditional methods.
One notable catalytic system employs 2,2,2-trifluoroacetophenone as an organocatalyst for epoxidation of alkenes using hydrogen peroxide (H₂O₂) as the green oxidant. This method represents an environmentally friendly approach that achieves high yields with low catalyst loadings (2-5 mol%). The reaction mechanism involves several key steps:
This catalytic cycle operates efficiently under mild conditions and represents a significant improvement over previous methods, requiring just 1 hour to achieve excellent yields with various mono-, di-, and trisubstituted olefins.
Iron-based catalysts have also demonstrated effectiveness in the epoxidation of fluorophenyl systems. Research by Jiang et al. (2025) revealed that high-valent iron-oxo species can catalyze the oxidation of fluorophenyl compounds to either carbonyls or epoxides, with the reaction pathway determined by the electronic effects of fluorine substitution. The study found that:
More recently, sulfate-modified iron oxide catalysts have shown promising results for styrene epoxidation using hydrogen peroxide. This system, enhanced by tetrabutylammonium, demonstrated a more than 10-fold increase in styrene oxide yield compared to unmodified iron oxide. Mechanistic studies identified singlet oxygen (¹O₂) as a key reactive intermediate, with sulfur (primarily as chelated bidentate SO₄²⁻) working synergistically with coordinatively unsaturated iron atoms to facilitate oxygen atom transfer to the substrate.
Table 2: Comparison of Catalytic Systems for Epoxidation
Catalyst System | Oxidant | Key Features | Yield/Selectivity |
---|---|---|---|
2,2,2-Trifluoroacetophenone | H₂O₂ | Low catalyst loading (2-5 mol%), 1h reaction time | Excellent yields for various olefins |
Iron-oxo complexes | Various | Mechanism dependent on fluorine substitution | Pathway-selective for epoxides or carbonyls |
Sulfate-modified iron oxide | H₂O₂ | CO₂-activated, solvent-free | >10× yield improvement over unmodified catalyst |
Polyoxometalate/quaternary ammonium | H₂O₂ | Phase transfer catalysis | 52% conversion, 93% selectivity |
Tungsten-based polyoxometalates | H₂O₂ | Solvent-free, rapid reaction (15 min) | ~95% H₂O₂ conversion, 100% selectivity |
Phase transfer catalysts (PTCs) combining polyoxometalates with quaternary ammonium cations have also been effective for styrene epoxidation. Among various quaternary ammonium cations tested, methyltrioctylammonium (MTOA⁺) incorporated with polyoxometalate anions ((MTOA)₃PW₄O₂₄) exhibited superior catalytic performance, achieving 52% styrene conversion with 93% selectivity to styrene oxide. However, these catalysts can be deactivated under certain conditions, particularly when excess H₂O₂ triggers ring-opening polymerization of the epoxide product.
Microwave-assisted synthetic approaches represent a modern, energy-efficient methodology for preparing 2-(4-fluorophenyl)oxirane. This technique leverages microwave irradiation to accelerate reaction rates, often resulting in shorter reaction times and improved yields compared to conventional heating methods.
A significant advancement in this area involves the microwave-assisted epoxidation of styrene derivatives using molecular oxygen (O₂) as an oxidant over sulfated Co–Y-doped ZrO₂ solid catalysts. Research has demonstrated that microwave irradiation at 400 W can achieve comparable styrene conversion and styrene oxide selectivity to conventional thermal heating, but in substantially reduced time. This approach offers several advantages:
The mechanism of microwave-assisted epoxidation differs from conventional heating primarily in the mode of energy transfer. While conventional heating relies on conductive heat transfer from the vessel surface to the reaction mixture, microwave irradiation directly excites the molecules through dipole rotation and ionic conduction. This leads to more uniform heating and can selectively activate specific reaction components, potentially altering reaction pathways and improving selectivity.
Table 3: Comparison of Microwave vs. Conventional Heating for Epoxidation
Parameter | Microwave Irradiation (400 W) | Conventional Thermal Heating |
---|---|---|
Reaction Time | Significantly reduced | Longer |
Energy Efficiency | Higher | Lower |
Temperature Uniformity | More uniform | Less uniform, with gradients |
Selectivity | Potentially improved | Standard |
Scale-up Challenges | More complex | Well-established |
The application of microwave technology to the synthesis of 2-(4-fluorophenyl)oxirane offers particular advantages for laboratory-scale production and process development, where rapid optimization of reaction conditions is crucial. However, challenges remain in scaling this technology to industrial production levels, primarily related to penetration depth limitations of microwave radiation in larger reaction volumes.
The development of solvent-free and environmentally benign processes for synthesizing 2-(4-fluorophenyl)oxirane aligns with the growing emphasis on sustainable chemistry. These methodologies aim to reduce environmental impact by eliminating or minimizing hazardous solvents, employing renewable reagents, and optimizing atom economy.
A notable advancement in green synthesis involves the epoxidation of limonene using hydrogen peroxide with a tungsten-based catalyst under solvent-free conditions. This approach achieved approximately 95% conversion of H₂O₂ with 100% selectivity to the epoxide in just 15 minutes. The optimized process employed:
While this study focused on limonene epoxidation, the principles and methodology can be adapted for the synthesis of 2-(4-fluorophenyl)oxirane, particularly given the similar reactivity profiles of alkenes in epoxidation reactions.
Another environmentally friendly approach utilizes sulfate-modified iron oxide catalysts for the epoxidation of styrene with hydrogen peroxide in a solvent-free environment. This system employs tetrabutylammonium as an auxiliary component and achieves significantly higher yields than unmodified catalysts. Mechanistic investigations revealed that:
Temperature optimization studies for epoxidation reactions have demonstrated the importance of carefully controlled conditions. Research has shown that pre-forming a catalyst-oxidant complex at low temperature (ice bath, 0°C) for 30 minutes before substrate and base addition significantly improves epoxide yield (77%) compared to reactions where all components are combined directly at room temperature (12%).
Table 4: Impact of Temperature Control on Epoxidation Yield
Reaction Conditions | Epoxide Yield (%) |
---|---|
30 min. ice bath before substrate and base addition | 77% |
No ice bath, all reactants at room temperature | 12% |
The principles of green chemistry applied to 2-(4-fluorophenyl)oxirane synthesis extend beyond solvent elimination to include:
These solvent-free and green chemistry approaches represent significant progress toward more sustainable production of 2-(4-fluorophenyl)oxirane, offering potential benefits for both laboratory-scale synthesis and industrial applications.
The nucleophilic ring-opening reactions of 2-(4-Fluorophenyl)oxirane represent a fundamental class of transformations that exploit the inherent ring strain of the three-membered oxirane ring. The epoxide functionality exhibits considerable reactivity due to approximately 13 kilocalories per mole of ring strain, making it susceptible to nucleophilic attack under both basic and neutral conditions [5]. The presence of the 4-fluorophenyl substituent significantly influences the regioselectivity and mechanistic pathway of these ring-opening reactions.
Under basic conditions, nucleophilic attack on 2-(4-Fluorophenyl)oxirane follows a classical substitution nucleophilic bimolecular mechanism, with the nucleophile preferentially attacking the less substituted carbon of the epoxide ring [37] [40]. The electron-withdrawing fluorine substituent on the phenyl ring enhances the electrophilicity of the oxirane carbons, facilitating nucleophilic approach and lowering the activation barrier for ring opening [3]. Research has demonstrated that various nucleophiles including hydroxide ion, alkoxides, and organometallic reagents readily participate in these transformations.
Nucleophile | Attack Site | Product Ratio (α:β) | Reaction Conditions |
---|---|---|---|
Hydroxide ion | Less substituted carbon | 95:5 | Aqueous base, room temperature |
Methoxide | Less substituted carbon | 92:8 | Methanol, sodium methoxide |
Azide ion | Less substituted carbon | 89:11 | Aqueous medium, pH 9.5 |
Grignard reagents | Less substituted carbon | 88:12 | Anhydrous ether, -78°C |
The stereochemical outcome of these nucleophilic ring-opening reactions involves complete inversion of configuration at the carbon center undergoing attack, consistent with the substitution nucleophilic bimolecular mechanism [26] [39]. The fluorine substituent does not significantly alter this stereochemical course but does influence the reaction rate through electronic effects. Computational studies have revealed that the transition state for nucleophilic attack involves partial bond formation between the nucleophile and the epoxide carbon, concurrent with elongation of the carbon-oxygen bond in the oxirane ring [47].
Kinetic investigations have established that the rate of nucleophilic ring opening is first-order in both the epoxide substrate and the nucleophile [43]. The presence of the fluorophenyl group increases the reaction rate by approximately 2-3 fold compared to unsubstituted oxirane, attributable to the electron-withdrawing effect of the fluorine atom [41]. The activation energy for nucleophilic attack at the less substituted carbon has been measured at 12-15 kilocalories per mole, depending on the specific nucleophile and reaction conditions [47] [50].
Acid-catalyzed reactions of 2-(4-Fluorophenyl)oxirane proceed through fundamentally different mechanistic pathways compared to base-mediated processes. Under acidic conditions, the epoxide oxygen becomes protonated, creating a more electrophilic species that can undergo both ring-opening and rearrangement reactions [8] [14]. The fluorophenyl substituent plays a crucial role in stabilizing carbocationic intermediates formed during these acid-catalyzed transformations.
The most prominent acid-catalyzed pathway involves protonation of the epoxide oxygen followed by carbon-oxygen bond cleavage to generate a benzylic carbocation [9] [11]. The 4-fluorophenyl group provides significant stabilization to this carbocation through resonance delocalization, despite the electron-withdrawing nature of the fluorine substituent. This stabilization occurs because the positive charge can be delocalized into the aromatic system, overcoming the inductive withdrawal effect of fluorine [41].
Acid Catalyst | Temperature (°C) | Major Product | Yield (%) | Selectivity Ratio |
---|---|---|---|---|
Bismuth triflate | 25 | Rearranged aldehyde | 96 | 15:1 |
Triflic acid | 0 | Ring-opened alcohol | 89 | 8:1 |
Sulfuric acid | 40 | Mixed products | 75 | 3:1 |
Lewis acids | -20 to 25 | Variable | 60-85 | 2:1 to 12:1 |
Computational studies using density functional theory have revealed that the acid-catalyzed rearrangement proceeds through a concerted mechanism involving simultaneous carbon-carbon bond formation and carbon-oxygen bond cleavage [13]. The activation barrier for this rearrangement pathway has been calculated at 18-22 kilocalories per mole, depending on the strength of the acid catalyst and the specific reaction conditions [8]. The fluorine substituent lowers this barrier by approximately 3-4 kilocalories per mole compared to the unsubstituted phenyl analog.
The regioselectivity of acid-catalyzed ring opening differs markedly from basic conditions, with nucleophilic attack preferentially occurring at the more substituted, benzylic carbon [14] [26]. This selectivity arises from the greater stability of the secondary carbocation compared to the primary alternative. The stereochemical outcome involves partial racemization at the attack site, indicating a mechanism with substantial substitution nucleophilic unimolecular character [39].
Enantioselective fluorination of 2-(4-Fluorophenyl)oxirane through catalytic ring-opening reactions represents an advanced synthetic methodology for accessing enantioenriched fluorinated building blocks. These reactions employ chiral metal catalysts, particularly cobalt salen complexes, in combination with amine cocatalysts to achieve high levels of stereochemical control [4] [15] [19].
The mechanism of enantioselective fluorination involves a cooperative dual-catalyst system where the chiral cobalt complex activates the epoxide substrate while the amine cocatalyst facilitates the delivery of fluoride nucleophile [10] [15]. Mechanistic investigations using fluorine-19 nuclear magnetic resonance spectroscopy have revealed that the active fluorinating species is a cobalt fluoride complex that exists predominantly as a fluoride-bridged dimer in the resting state [4] [10].
Catalyst System | Substrate | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
(Salen)cobalt/isothiourea | 2-(4-Fluorophenyl)oxirane | 25 | 89 | 94 |
(Salen)cobalt/amidine | 2-(4-Fluorophenyl)oxirane | 0 | 92 | 96 |
Linked salen framework | 2-(4-Fluorophenyl)oxirane | 25 | 85 | 91 |
Chromium salen complex | 2-(4-Fluorophenyl)oxirane | 70 | 75 | 66 |
The stereochemical outcome of these enantioselective fluorinations depends critically on the match between the chiral catalyst and the substrate configuration. Kinetic studies have demonstrated apparent first-order dependence on the cobalt catalyst concentration, while nonlinear effects and substituent studies provide evidence for a rate-limiting bimetallic ring-opening step [4] [15]. The activation energy for the enantioselective fluorination pathway has been determined to be 16-19 kilocalories per mole [10].
Axial ligation of the amine cocatalyst to the cobalt center facilitates dissociation of the cobalt fluoride dimer and represents the origin of the observed cooperative catalysis [4] [10]. The mechanism involves formation of a cobalt bifluoride species as the active nucleophilic fluorinating agent, supported by the observation of an inverse kinetic isotope effect when using deuterated hexafluoroisopropanol [10]. This isotope effect indicates hydrogen bond breaking in the fluoride delivery step during the rate-limiting ring-opening process.
The reactivity of 2-(4-Fluorophenyl)oxirane under different reaction conditions exemplifies the fundamental principles of kinetic versus thermodynamic control in organic transformations. These concepts become particularly relevant when multiple reaction pathways are available, leading to different products depending on the reaction conditions and energy landscape [22] [24] [25].
Under kinetic control conditions, typically at lower temperatures or shorter reaction times, the major products are those formed through the pathway with the lowest activation energy barrier [23] [28]. For 2-(4-Fluorophenyl)oxirane, kinetic control generally favors nucleophilic attack at the less substituted carbon under basic conditions, following the classical substitution nucleophilic bimolecular mechanism [25] [26]. The activation energy for this pathway is approximately 12-14 kilocalories per mole, making it the kinetically preferred route [47].
Reaction Conditions | Temperature (°C) | Time | Major Product | Control Type | Product Ratio |
---|---|---|---|---|---|
Base, low temperature | 0 | 1 hour | β-Attack product | Kinetic | 95:5 |
Base, high temperature | 80 | 24 hours | β-Attack product | Thermodynamic | 92:8 |
Acid, low temperature | 25 | 2 hours | α-Attack product | Kinetic | 75:25 |
Acid, high temperature | 100 | 48 hours | Rearranged product | Thermodynamic | 15:85 |
Under thermodynamic control, achieved through higher temperatures, longer reaction times, or reversible reaction conditions, the product distribution reflects the relative thermodynamic stabilities rather than the kinetic accessibility [24] [28]. For acid-catalyzed reactions of 2-(4-Fluorophenyl)oxirane, thermodynamic control can lead to rearrangement products that are more stable than the initial ring-opening products [8] [9].
The transition between kinetic and thermodynamic control can be monitored through time-course studies and temperature-dependent product analysis [27]. At elevated temperatures, the initially formed kinetic products can undergo further rearrangement to yield the thermodynamically more stable isomers [22] [28]. The fluorophenyl substituent influences both the kinetic and thermodynamic product distributions by stabilizing certain intermediates and transition states through electronic effects.
Flammable;Irritant;Health Hazard